molecular formula C21H16N2O6 B1395549 6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 900019-42-3

6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Cat. No. B1395549
M. Wt: 392.4 g/mol
InChI Key: ZCIAAFZMOZKIBO-UHFFFAOYSA-N
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Description

The compound “6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as quinolines, which are aromatic compounds containing a benzene ring fused to a pyridine ring . Quinolines have a wide range of applications in medicinal chemistry and drug discovery .


Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific compound you mentioned also contains additional functional groups such as an ethyl group, a hydroxy group, a nitrobenzyl group, and a dione group. These groups can significantly influence the compound’s properties and reactivity.


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives can be quite diverse, depending on the specific functional groups present in the molecule. For instance, nitro groups can undergo reduction to form amines, and carbonyl groups can participate in various addition and substitution reactions .

Scientific Research Applications

  • Organic Chemistry

    • Compounds like this are often studied in the field of organic chemistry, particularly in the synthesis and characterization of new organic compounds .
    • The compound could be synthesized through a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination .

Future Directions

Quinoline derivatives continue to be an area of active research due to their wide range of potential applications in medicinal chemistry and drug discovery . Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications.

properties

IUPAC Name

6-ethyl-4-hydroxy-3-[(4-nitrophenyl)methyl]pyrano[3,2-c]quinoline-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c1-2-22-16-6-4-3-5-14(16)19-17(20(22)25)18(24)15(21(26)29-19)11-12-7-9-13(10-8-12)23(27)28/h3-10,24H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIAAFZMOZKIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(C1=O)C(=C(C(=O)O3)CC4=CC=C(C=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Reactant of Route 2
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Reactant of Route 3
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Reactant of Route 4
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Reactant of Route 5
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Reactant of Route 6
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

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